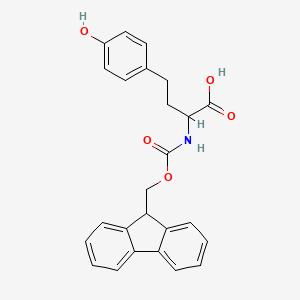

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid

Description

The compound (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid (hereafter referred to as the target compound) is a chiral amino acid derivative featuring:

- An Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amino position, commonly used in peptide synthesis for temporary protection .

- A 4-hydroxyphenyl substituent on the γ-carbon of the butyric acid backbone.

- (R)-stereochemistry at the second carbon, critical for biological activity and synthetic applications.

This compound is utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality to other protecting groups (e.g., Boc, tert-butyl) and its cleavage under mild basic conditions . The hydroxy-phenyl moiety may confer unique solubility or reactivity properties compared to halogenated or alkoxy-substituted analogs.

Properties

Molecular Formula |

C25H23NO5 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid |

InChI |

InChI=1S/C25H23NO5/c27-17-12-9-16(10-13-17)11-14-23(24(28)29)26-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23,27H,11,14-15H2,(H,26,30)(H,28,29) |

InChI Key |

FZGWIJTZHIPMMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid primarily involves the protection of the amino group of the corresponding amino acid with the Fmoc group. The key steps include:

Amino Group Protection: The free amino group of the chiral amino acid precursor is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or organic bases like N,N-diisopropylethylamine (DIPEA).

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at low temperatures (0 °C to room temperature) to maintain stability of reactants and avoid side reactions.

Purification: The product is purified by flash chromatography or preparative high-performance liquid chromatography (HPLC), often using C18 reverse-phase columns with gradients of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

Detailed Stepwise Procedure

A representative synthesis protocol is as follows:

| Step | Reagent/Condition | Description |

|---|---|---|

| 1 | Dissolve amino acid precursor in DMF or DCM | Prepare reaction medium |

| 2 | Add base (e.g., sodium carbonate or DIPEA) | Neutralize HCl formed during reaction |

| 3 | Add Fmoc-Cl dropwise at 0 °C | Protect amino group selectively |

| 4 | Stir reaction mixture at 0 °C to room temperature for 1-2 hours | Ensure complete reaction |

| 5 | Quench reaction with water, extract organic layer | Isolate crude product |

| 6 | Purify by flash chromatography or preparative HPLC | Obtain pure Fmoc-protected amino acid |

Automated Solid-Phase Peptide Synthesis (SPPS) Adaptation

In industrial or high-throughput settings, the compound is synthesized or incorporated into peptides using automated peptide synthesizers. A typical cycle involves:

Resin swelling in DCM and DMF

Fmoc deprotection with 20% piperidine in DMF

Coupling of Fmoc-protected amino acids using coupling reagents such as HATU, PyBOP, or DIC with additives like HOAt or HOBt

Washing steps with DMF and DCM

Repetition of cycles to build peptide chains

This method ensures efficient synthesis of peptides incorporating the Fmoc-protected amino acid derivative.

Reaction Mechanisms and Chemical Analysis

Amino Protection Mechanism

The reaction of the amino group with Fmoc-Cl proceeds via nucleophilic attack of the amine on the carbonyl carbon of Fmoc-Cl, displacing chloride and forming the carbamate linkage. The base scavenges the released HCl to prevent acid-catalyzed side reactions.

Analytical Characterization

Key analytical techniques used to confirm the structure and purity include:

| Technique | Purpose | Typical Observations |

|---|---|---|

| NMR Spectroscopy (1H, 13C, 2D-COSY) | Confirm stereochemistry and chemical structure | Characteristic Fmoc aromatic signals at 7.2-7.9 ppm; α-proton signals confirming (R)-configuration |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Verify molecular weight and monitor reaction progress | Molecular ion peak [M+H]+ at ~425.5 g/mol |

| HPLC | Assess purity | Purity >95% typical using reverse-phase C18 columns |

| FT-IR Spectroscopy | Identify functional groups | Carbonyl stretch of carbamate near 1700 cm−1; hydroxyl group O-H stretch |

Research Outcomes and Data Tables

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C26H25NO5 |

| Molecular Weight | 425.48 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid |

| Melting Point | ~174 °C (reported for Fmoc derivatives) |

| Solubility | Soluble in DMF, DCM; sparingly soluble in water |

Yield and Purity Data from Representative Syntheses

| Parameter | Value/Condition |

|---|---|

| Reaction Yield | 80-95% (depending on scale and purification) |

| Purity (HPLC) | >95% |

| Reaction Time | 1-2 hours at 0 °C to room temperature |

| Coupling Reagents | HATU, PyBOP, DIC with HOAt or HOBt |

Industrial and Scale-Up Considerations

Industrial production uses automated peptide synthesizers and optimized reaction conditions to maximize yield and purity. Key points include:

Use of automated reactors with controlled temperature and stirring

Large-scale Fmoc protection using stoichiometric amounts of Fmoc-Cl and base

Purification by preparative HPLC to ensure pharmaceutical-grade purity

Analytical quality control by LC-MS, NMR, and HPLC

Chemical Reactions Analysis

Types of Reactions

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the Fmoc moiety can be reduced to form a hydroxyl group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Ether or ester derivatives.

Scientific Research Applications

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid is widely used in scientific research, particularly in the following areas:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions at the amino site during peptide synthesis. The hydroxyl group on the phenyl ring can form hydrogen bonds with other molecules, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

*Note: The molecular formula for the 4-fluoro analog in (C29H31NO23) is likely a typographical error; the correct formula is inferred as C25H21FNO4.

Key Findings :

- Electron-withdrawing groups (e.g., -F, -I) enhance stability under acidic conditions but reduce solubility in aqueous media.

- Hydroxy groups increase polarity, making the compound more suitable for aqueous-phase reactions .

- tert-Butoxy groups improve solubility in non-polar solvents, advantageous for SPPS in organic matrices .

Backbone Length Variations

Key Findings :

Dual Protection Strategies

Key Findings :

- Dual protection allows sequential deprotection, critical for synthesizing complex peptides with multiple post-translational modifications .

Biological Activity

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid, commonly referred to as Fmoc-D-Hyp-OH, is a fluorinated amino acid derivative that plays a significant role in peptide synthesis and drug development. Its unique structure allows it to serve as a protecting group in peptide synthesis and as a building block in the creation of bioactive compounds. This article reviews its biological activity, applications, and relevant research findings.

- Molecular Formula : C26H25NO5

- Molecular Weight : 425.48 g/mol

- CAS Number : Not specified

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Peptide Synthesis :

- This compound acts as a protecting group during the synthesis of peptides, enhancing the efficiency and selectivity of reactions. It is particularly valuable in solid-phase peptide synthesis (SPPS), where it helps stabilize reactive intermediates and facilitates the incorporation of various amino acids into peptide chains .

- Drug Development :

- Biochemical Research :

Case Studies

-

Fluorinated Peptides in NMR Screening :

- A study demonstrated the use of fluorinated amino acids, including derivatives of Fmoc-D-Hyp-OH, in 19F NMR screening for identifying enzyme inhibitors. The incorporation of fluorine atoms into peptides allows for enhanced sensitivity in detecting binding interactions, making these compounds valuable for drug discovery .

- Targeting Protein Interactions :

- Therapeutic Applications :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C26H25NO5 |

| Molecular Weight | 425.48 g/mol |

| Role in Peptide Synthesis | Protecting group |

| Applications | Drug development, biochemical research |

Q & A

Q. Discrepancies in biological activity across structural analogs: How to interpret?

- Comparative Analysis :

- SAR Table : Compare analogs with modifications (e.g., halogen substitution, Table 1) .

| Analog | Substituent | Biological Activity | Reference |

|---|---|---|---|

| (R)-3-Fmoc-4-(2-F-phenyl) | 2-Fluorophenyl | IC = 12 nM (Kinase X) | |

| (R)-3-Fmoc-4-(4-OH-phenyl) | 4-Hydroxyphenyl | IC = 8 nM (Kinase X) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.